N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide
Description
N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a 4-methylphenyl group
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-10-2-4-12(5-3-10)15-13(21)9-20-7-6-11(8-20)14-16-18-19-17-14/h2-5,11H,6-9H2,1H3,(H,15,21)(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHABFZDJVNCBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidine moiety. The final step involves the coupling of the 4-methylphenyl group to the tetrazole-pyrrolidine intermediate under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring, for example, is known to mimic the carboxylate group in biological systems, which could allow the compound to inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-2-[3-(1H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide: A similar compound with a different isomer of the tetrazole ring.
N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]acetamide: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(4-methylphenyl)-2-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]acetamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
